molecular formula C9H18O2 B074169 2-Ethyl-2-methylhexanoic acid CAS No. 1185-29-1

2-Ethyl-2-methylhexanoic acid

Cat. No.: B074169
CAS No.: 1185-29-1
M. Wt: 158.24 g/mol
InChI Key: LYIMSMCQBKXQDK-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications. This compound is known for its unique structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylhexanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2-ethyl-1-hexene, followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to the alkene in the presence of a rhodium-based catalyst to form the corresponding aldehyde. The aldehyde is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, it can be oxidized to form this compound derivatives with additional functional groups.

    Reduction: This compound can be reduced to form the corresponding alcohol, 2-ethyl-2-methylhexanol, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups. For instance, it can react with thionyl chloride to form the corresponding acid chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus trichloride.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: 2-Ethyl-2-methylhexanol.

    Substitution: 2-Ethyl-2-methylhexanoyl chloride.

Scientific Research Applications

2-Ethyl-2-methylhexanoic acid has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions involving branched-chain carboxylic acids.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-2-methylhexanoic acid can be compared with other similar branched-chain carboxylic acids, such as:

    2-Methylhexanoic acid: This compound has a similar structure but lacks the ethyl group at the second position. It exhibits different reactivity and applications due to the absence of the ethyl group.

    2-Ethylhexanoic acid: This compound has a similar structure but lacks the methyl group at the second position. It is widely used in the production of metal salts and as a plasticizer.

    2,2-Dimethylhexanoic acid: This compound has two methyl groups at the second position, leading to different steric and electronic effects compared to this compound.

The uniqueness of this compound lies in its specific branching pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethyl-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIMSMCQBKXQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33977-30-9 (hydrochloride salt)
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00881255
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185-29-1
Record name 2-Ethyl-2-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylhexanoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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